2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes a chloro group, a cyano group, a methylsulfinyl group, and a benzenecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has been studied for its potential biological activity. It may serve as a precursor for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its chemical properties may be exploited to develop new therapeutic agents for various diseases.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide exerts its effects involves its interaction with specific molecular targets. The cyano and methylsulfinyl groups play a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.
Molecular Targets and Pathways: The exact molecular targets and pathways involved in the compound's mechanism of action are still under investigation. it is hypothesized that the compound may interact with key enzymes or receptors involved in cellular signaling pathways.
Comparison with Similar Compounds
2-Chloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is structurally similar to other chlorinated benzenecarboxamides and cyano-substituted phenyl compounds.
Other compounds with similar functional groups include 2-Chloro-N-(4-cyano-3-(methylsulfinyl)phenyl)benzenecarboxamide and 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide.
Uniqueness: What sets this compound apart from its similar compounds is its specific arrangement of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-21(20)14-7-6-11(8-10(14)9-17)18-15(19)12-4-2-3-5-13(12)16/h2-8H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWCJGFQJPZWFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.